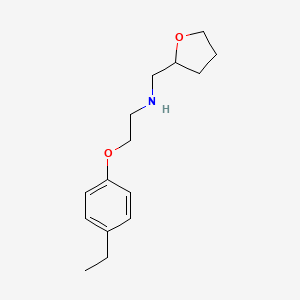
2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine
Übersicht
Beschreibung
The compound “2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine” is an organic compound composed of an ethylphenol group, a tetrahydrofuran group, and an ethanamine group. These groups are common in many organic compounds and have various properties and uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The ethylphenol and tetrahydrofuran groups are both aromatic, which could influence the compound’s reactivity and stability. The ethanamine group could make the compound a weak base .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The aromatic groups could potentially undergo electrophilic substitution reactions, while the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic groups could increase its stability, while the amine group could give it basic properties .Wissenschaftliche Forschungsanwendungen
Neurochemical Pharmacology
A study by Eshleman et al. (2018) explored the pharmacological characteristics of various psychoactive substances, including 2-(4-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine, focusing on their actions as agonists at 5-HT2A receptors. These compounds showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, akin to hallucinogens, with subnanomolar to low nanomolar potencies similar to lysergic acid diethylamide (LSD) (Eshleman et al., 2018).
Metabolism and Cytochrome P450 Enzymes
Nielsen et al. (2017) investigated the metabolism of 2-(4-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine, identifying cytochrome P450 enzymes (CYP3A4 and CYP2D6) as major players in its metabolic pathway. The study provided insights into potential drug-drug interactions and the metabolic transformations of this compound (Nielsen et al., 2017).
Synthetic Routes
Luo et al. (2008) developed a novel synthetic route for a similar compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, highlighting the convenience and economy of accessing this intermediate in the production of Silodosin, a medication for benign prostatic hyperplasia (Luo et al., 2008).
Clinical Applications in Cancer Treatment
Reyno et al. (2004) reported on a phase III trial of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) combined with doxorubicin, which showed significant improvement in overall survival in metastatic/recurrent breast cancer. This study highlights the potential clinical applications of compounds structurally similar to 2-(4-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine in oncology (Reyno et al., 2004).
Targeting Breast Tumor Initiating Cells
Deng et al. (2009) explored the efficacy of N,N-Diethyl-2-[4-(Phenylmethyl)Phenoxy]Ethanamine/Tesmilifene in targeting breast tumor-initiating cells (TICs). The study found that continuous treatment with this compound alone directly targets breast TICs, providing a rationale for further investigation in breast cancer treatment (Deng et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-2-13-5-7-14(8-6-13)18-11-9-16-12-15-4-3-10-17-15/h5-8,15-16H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQOPUMKMWQXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



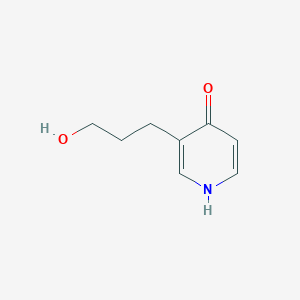
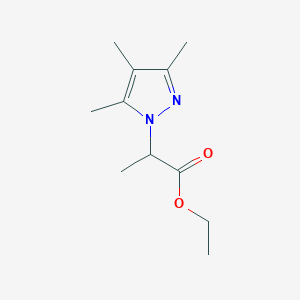
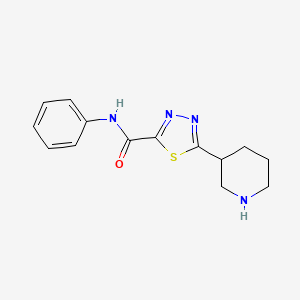
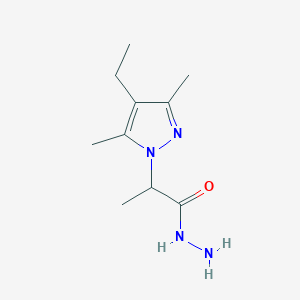
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
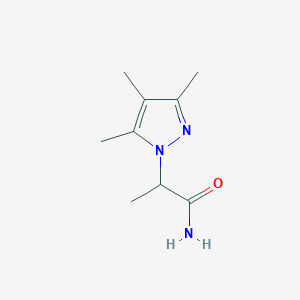
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
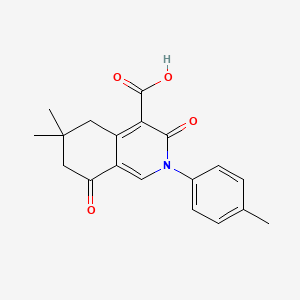
![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
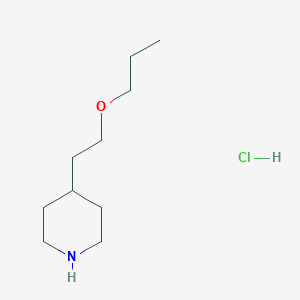
![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
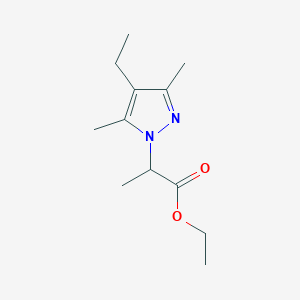
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)